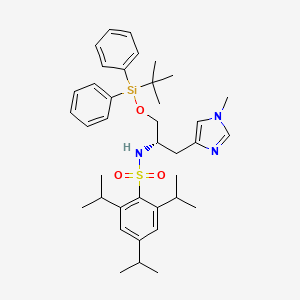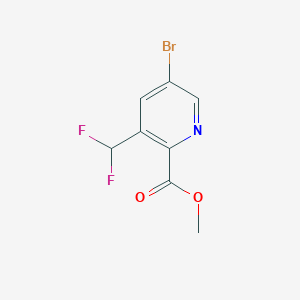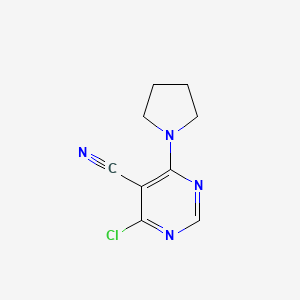
4-Chloro-6-(pyrrolidin-1-yl)pyrimidine-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-6-(pyrrolidin-1-yl)pyrimidine-5-carbonitrile is a chemical compound with the molecular formula C9H10ClN5. It is a pyrimidine derivative, characterized by the presence of a chloro group at the 4th position, a pyrrolidinyl group at the 6th position, and a carbonitrile group at the 5th position of the pyrimidine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(pyrrolidin-1-yl)pyrimidine-5-carbonitrile typically involves the reaction of 4-chloro-6-(pyrrolidin-1-yl)pyrimidine with a suitable nitrile source under controlled conditions. One common method involves the use of cyanogen bromide (BrCN) as the nitrile source in the presence of a base such as triethylamine (Et3N). The reaction is carried out in an organic solvent like dichloromethane (CH2Cl2) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
4-Chloro-6-(pyrrolidin-1-yl)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at the 4th position can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: The carbonitrile group can be reduced to an amine or an aldehyde using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Reduction Reactions: Reducing agents like LiAlH4 in anhydrous ether or hydrogen gas with palladium on carbon (Pd/C) as a catalyst are employed.
Major Products Formed
Substitution Reactions: Depending on the nucleophile used, products such as 4-amino-6-(pyrrolidin-1-yl)pyrimidine-5-carbonitrile or 4-alkoxy-6-(pyrrolidin-1-yl)pyrimidine-5-carbonitrile can be formed.
Reduction Reactions: Products like 4-chloro-6-(pyrrolidin-1-yl)pyrimidine-5-amine or 4-chloro-6-(pyrrolidin-1-yl)pyrimidine-5-aldehyde are obtained.
科学的研究の応用
4-Chloro-6-(pyrrolidin-1-yl)pyrimidine-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, particularly those targeting kinase enzymes and other proteins involved in cancer and inflammatory diseases.
Materials Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials.
Biological Research: It serves as a tool compound in studying the biological pathways and molecular mechanisms of diseases.
作用機序
The mechanism of action of 4-Chloro-6-(pyrrolidin-1-yl)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as kinase enzymes. The compound acts as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition can lead to the modulation of various signaling pathways involved in cell proliferation, apoptosis, and inflammation .
類似化合物との比較
Similar Compounds
4-Chloro-6-(pyrrolidin-1-yl)pyrimidine: Lacks the carbonitrile group at the 5th position.
4-Chloro-6-(morpholin-4-yl)pyrimidine-5-carbonitrile: Contains a morpholine ring instead of a pyrrolidine ring.
Uniqueness
4-Chloro-6-(pyrrolidin-1-yl)pyrimidine-5-carbonitrile is unique due to the presence of both the pyrrolidinyl and carbonitrile groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile building block in medicinal chemistry and materials science .
特性
分子式 |
C9H9ClN4 |
|---|---|
分子量 |
208.65 g/mol |
IUPAC名 |
4-chloro-6-pyrrolidin-1-ylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C9H9ClN4/c10-8-7(5-11)9(13-6-12-8)14-3-1-2-4-14/h6H,1-4H2 |
InChIキー |
JXHYTRAKHABRAF-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C2=C(C(=NC=N2)Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


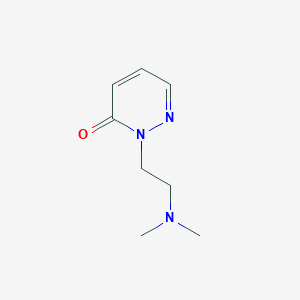
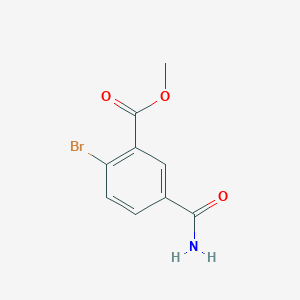

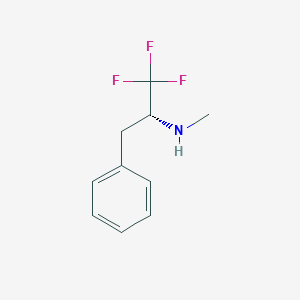
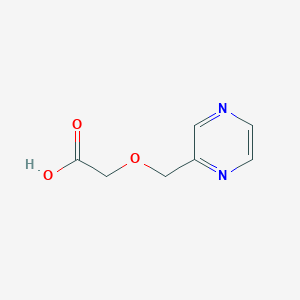
![6-Methyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazin-2-amine](/img/structure/B13104505.png)
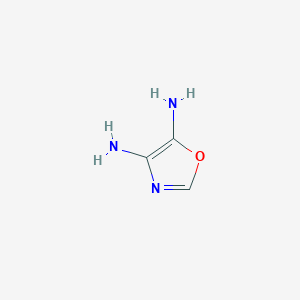
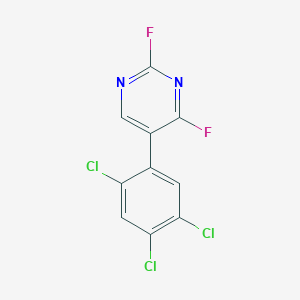
![2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4,6-dipentylphenol](/img/structure/B13104513.png)
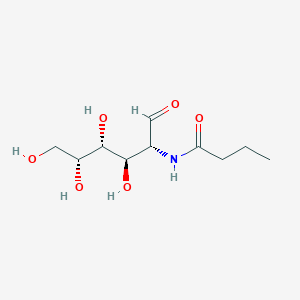
![methyl N-[(2S)-1-[(2S)-2-[5-[6-(5-cyclopropylthiophen-2-yl)-1-fluoro-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-indolo[1,2-c][1,3]benzoxazin-3-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13104528.png)

